Ethanone, 2-(diphenylphosphino)-1-phenyl-
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Overview
Description
2-(Diphenylphosphino)-1-phenylethanone is an organophosphorus compound that features a phosphine group attached to a phenylethanone backbone. This compound is of significant interest in the field of organometallic chemistry due to its ability to act as a ligand, forming complexes with various metals. These complexes are often used as catalysts in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-1-phenylethanone typically involves the reaction of chlorodiphenylphosphine with a phenylethanone derivative under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with chlorodiphenylphosphine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
In an industrial setting, the production of 2-(Diphenylphosphino)-1-phenylethanone may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-1-phenylethanone undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to form secondary phosphines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(Diphenylphosphino)-1-phenylethanone is used in a wide range of scientific research applications:
Chemistry: As a ligand in the formation of metal complexes, which are used as catalysts in reactions such as hydroformylation and hydrogenation.
Biology: In the study of enzyme mimetics and as a probe for studying biological systems.
Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphino)-1-phenylethanone exerts its effects is primarily through its role as a ligand. The phosphine group coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. These complexes can alter the electronic properties of the metal, enhancing its reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane: Another organophosphorus compound with similar ligand properties.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with a similar structure but different coordination properties.
DPEphos: A diphosphine ligand with a wider bite angle, used in similar catalytic applications.
Uniqueness
2-(Diphenylphosphino)-1-phenylethanone is unique due to its specific structure, which allows for the formation of stable metal complexes with distinct electronic properties. This makes it particularly useful in catalytic applications where precise control over reactivity and selectivity is required.
Properties
IUPAC Name |
2-diphenylphosphanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYIXOUDXONGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449824 |
Source
|
Record name | Ethanone, 2-(diphenylphosphino)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82363-89-1 |
Source
|
Record name | Ethanone, 2-(diphenylphosphino)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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